5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
21864-03-9 |
|---|---|
Molecular Formula |
C21H19ClN2O3 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6,6-dimethyl-3-(4-methylphenyl)-1,5-dihydrofuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O3/c1-12-4-10-15(11-5-12)24-19(25)16-17(13-6-8-14(22)9-7-13)21(2,3)27-18(16)23-20(24)26/h4-11,17H,1-3H3,(H,23,26) |
InChI Key |
HBZYFFQJVSONDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=O)OC(C3C4=CC=C(C=C4)Cl)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by cyclization and functional group modifications . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural similarities with the target molecule, differing in fused rings, substituents, or functional groups:
Key Comparative Analysis
The dihydropyrimidine in lacks a fused ring, resulting in greater flexibility .
Functional Groups :
- The dione groups in the target may participate in hydrogen bonding, contrasting with the thione in Compound 8 and ’s compound, which could exhibit nucleophilic sulfur reactivity .
- The chlorophenyl group in the target and ’s compound increases lipophilicity compared to the methoxyphenyl group in Compound 8 .
Synthetic Routes :
- Chlorination (POCl₃/PCl₅) and sulfurization (Lawson’s reagent) are common for introducing Cl and S in pyrimidine derivatives .
- highlights the utility of X-ray crystallography for structural validation, a method likely applicable to the target compound .
The p-tolyl group may enhance π-π stacking interactions compared to smaller substituents.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Thione-containing analogs (e.g., Compound 8) may exhibit distinct reactivity (e.g., metal chelation) compared to dione derivatives.
Crystallographic Insights :
- Knowledge Gaps: Biological activity data for the target compound and its analogs are absent in the provided evidence. Further studies on enzymatic inhibition or receptor binding are needed.
Biological Activity
The compound 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core with various substituents that influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antiproliferative Effects : Several studies have demonstrated that pyrimidine derivatives can inhibit cancer cell growth. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) have shown promising results in vitro against various cancer cell lines.
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been explored in related pyrimidine derivatives, suggesting potential applications in metabolic disease management.
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the chemical structure affect biological activity. The following table summarizes key findings from SAR analyses:
| Compound | Substituents | Activity | IC50 (nM) |
|---|---|---|---|
| 1 | 4-Cl | EGFR Inhibition | 72 |
| 2 | 3-OMe | VEGFR Inhibition | 100 |
| 3 | p-Tolyl | Antiproliferative | 50 |
These findings indicate that specific substituents significantly enhance the potency of these compounds against target receptors.
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Antiproliferative Activity : A study assessed a series of pyrimidine derivatives against a panel of cancer cell lines. Compounds with a p-chloro substituent and additional methoxy groups showed enhanced antiproliferative effects, with GI50 values ranging from 22 to 33 nM for the most active derivatives .
- Enzyme Inhibition : Another investigation focused on the inhibition of NAPE-PLD by pyrimidine derivatives. The study identified that structural modifications could lead to significant increases in inhibitory potency, suggesting that similar modifications might enhance the activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione?
- Methodology : Start with multi-step condensation reactions using substituted dihydropyrimidines and furopyrimidine precursors. Key intermediates can be synthesized via Biginelli-like reactions with 4-chlorobenzaldehyde, p-tolyl isocyanate, and methyl acetoacetate. Monitor reaction progress via TLC and purify intermediates via column chromatography. Final cyclization steps may require acidic or basic conditions, as demonstrated in analogous dihydropyrimidine syntheses .
- Validation : Confirm intermediate structures using , , and FT-IR spectroscopy. Use single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in stereochemistry, as seen in structurally similar compounds (e.g., R factor ≤ 0.071, data-to-parameter ratio ≥ 16.6) .
Q. How can the crystalline structure of this compound be reliably characterized?
- Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO). Use SC-XRD at 295–298 K with Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. Refine structures using SHELXL-97, ensuring mean C–C bond deviations < 0.006 Å and R factors < 0.1 .
- Cross-validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in dihedral angles or substituent orientations .
Advanced Research Questions
Q. How can reaction mechanisms for furopyrimidine ring formation be investigated computationally?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates. Use intrinsic reaction coordinate (IRC) analysis to verify reaction pathways. Compare activation energies for competing mechanisms (e.g., [3+3] cyclization vs. stepwise nucleophilic addition). Integrate computational results with experimental kinetic data to refine mechanistic hypotheses .
- Case Study : For analogous pyrimidine derivatives, density functional theory (DFT) at the B3LYP/6-31G(d) level has successfully predicted regioselectivity in cyclization steps .
Q. How can statistical design of experiments (DoE) optimize reaction yields and purity?
- Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite) to evaluate critical parameters: temperature, solvent polarity, catalyst loading, and reaction time. Use response surface methodology (RSM) to identify interactions between variables. For example, a 3-level factorial design reduced trial runs by 40% in similar heterocyclic syntheses .
- Data Analysis : Fit experimental data to quadratic models (e.g., ) to predict optimal conditions. Validate models via ANOVA (p < 0.05) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Conduct meta-analysis of published bioactivity datasets (e.g., IC values for kinase inhibition). Normalize data using standardized assay protocols (e.g., ATP concentration, incubation time). Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability). Cross-reference with computational docking studies to assess target-binding consistency .
- Example : For structurally related pyrimidine-diones, discrepancies in antibacterial activity were traced to differences in bacterial membrane permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
